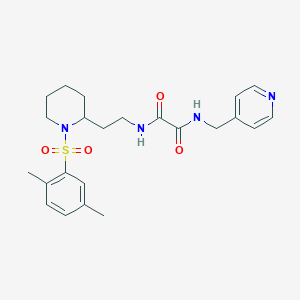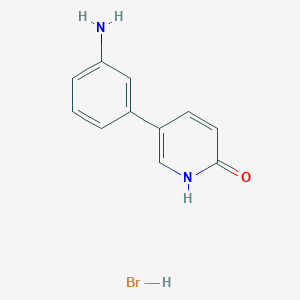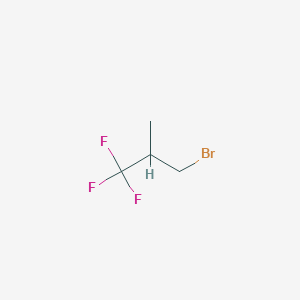
3-Bromo-1,1,1-trifluoro-2-méthylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-Bromo-1,1,1-trifluoro-2-methylpropane is used in various scientific research applications:
Mécanisme D'action
Target of Action
It is known to behave as a thiol-reactive trifluoromethyl probe .
Mode of Action
The compound interacts with its targets through hydrogen bonding . This interaction activates the targets, leading to changes in their function .
Biochemical Pathways
It is known to be involved in the synthesis of various compounds, such as 3-nonylthio-1,1,1-trifluoropropan-2-one , cyclic tetrapeptides containing trifluoromethyl and pentafluoroethyl ketone as zinc binding functional group , and perfluoroalkylated trans-allylic alcohols .
Result of Action
It is known to have an effective chemical shift dispersion under conditions of varying polarity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-1,1,1-trifluoro-2-methylpropane. For instance, it should be used in well-ventilated areas to avoid inhalation of gas or vapor . Additionally, it should be handled with appropriate personal protective equipment, such as chemical-resistant gloves, safety glasses, and respirators .
Analyse Biochimique
Biochemical Properties
3-Bromo-1,1,1-trifluoro-2-methylpropane is known to behave as a thiol-reactive trifluoromethyl probe
Molecular Mechanism
It is known to behave as a thiol-reactive trifluoromethyl probe , suggesting it may interact with biomolecules through thiol groups. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluoro-2-methylpropane can be synthesized through the bromination of 1,1,1-trifluoro-2-methylpropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .
Industrial Production Methods
Industrial production of 3-Bromo-1,1,1-trifluoro-2-methylpropane often involves large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,1,1-trifluoro-2-methylpropane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions to form alkenes .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions, often in solvents like ethanol or tert-butanol.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: This compound is similar in structure but contains a hydroxyl group instead of a methyl group.
3-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)propane: This compound has an additional trifluoromethyl group, making it more fluorinated.
Uniqueness
3-Bromo-1,1,1-trifluoro-2-methylpropane is unique due to its specific combination of bromine and trifluoromethyl groups, which imparts distinct reactivity and properties. Its ability to undergo both substitution and elimination reactions makes it versatile in synthetic chemistry.
Propriétés
IUPAC Name |
3-bromo-1,1,1-trifluoro-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c1-3(2-5)4(6,7)8/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLYORBFNBDGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381-80-6 |
Source


|
| Record name | 3-bromo-1,1,1-trifluoro-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
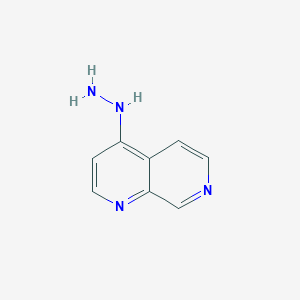

![4,5-dimethoxy-15-[4-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2396377.png)

![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2396381.png)
![3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid](/img/structure/B2396382.png)

![N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide](/img/structure/B2396385.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)
![(E)-1-(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2396388.png)
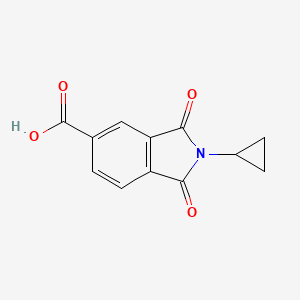
![3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2396392.png)
